1-N-cyclopropylbenzene-1,3-diamine
Overview
Description
1-N-cyclopropylbenzene-1,3-diamine is an organic compound with the molecular formula C9H12N2 and a molecular weight of 148.20 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to a benzene ring, which is further substituted with two amino groups at the 1 and 3 positions. It is primarily used in research settings and has various applications in the fields of chemistry, biology, and industry .
Preparation Methods
The synthesis of 1-N-cyclopropylbenzene-1,3-diamine can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles, which proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach includes the use of reductive cyclization of diphenylamines or oxidative cyclization of 1,2-diaminobenzene . Industrial production methods often involve the use of advanced catalytic processes to ensure high yield and purity .
Chemical Reactions Analysis
1-N-cyclopropylbenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amines or other reduced products.
Scientific Research Applications
1-N-cyclopropylbenzene-1,3-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Research involving this compound includes its potential use in drug development and as a therapeutic agent.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-N-cyclopropylbenzene-1,3-diamine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular membranes, affecting their integrity and function .
Comparison with Similar Compounds
1-N-cyclopropylbenzene-1,3-diamine can be compared with other similar compounds such as:
1,2-Diaminobenzene: Unlike this compound, 1,2-diaminobenzene has amino groups at the 1 and 2 positions, leading to different chemical properties and reactivity.
1,3-Diaminopropane: This compound has a simpler structure with a three-carbon chain and two amino groups, making it less sterically hindered compared to this compound.
Cyclopropylamine: While cyclopropylamine contains a cyclopropyl group and an amino group, it lacks the benzene ring, resulting in different chemical behavior and applications.
Properties
IUPAC Name |
3-N-cyclopropylbenzene-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-7-2-1-3-9(6-7)11-8-4-5-8/h1-3,6,8,11H,4-5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JULNWKHULIOPKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=CC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884343-72-0 | |
Record name | 1-N-cyclopropylbenzene-1,3-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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